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Compound of Interest

Compound Name: 4-Cyclopropylbenzaldehyde

Cat. No.: B1279468 Get Quote

Introduction

4-Cyclopropylbenzaldehyde is an organic compound featuring a cyclopropyl group attached

to a benzaldehyde moiety.[1] Its unique structure, combining an aromatic aldehyde with a

strained three-membered ring, imparts distinctive chemical and physical properties.[1] This

makes it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.

[1] Understanding the molecule's electronic structure, stability, and reactivity is crucial for its

application in drug design and materials science.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),

provide a powerful, non-experimental route to probe the molecular properties of compounds

like 4-Cyclopropylbenzaldehyde. These computational methods allow for the determination of

optimized molecular geometry, electronic properties, vibrational frequencies, and other key

parameters that are essential for predicting chemical behavior and designing new molecules

with desired functionalities.

This technical guide outlines a representative workflow for conducting quantum chemical

calculations on 4-Cyclopropylbenzaldehyde, presenting a detailed computational protocol

and illustrative data. The methodologies described are based on standard practices in

computational chemistry for organic molecules.
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The theoretical calculations outlined in this guide are performed using Density Functional

Theory (DFT), a widely used method for its balance of accuracy and computational cost in

studying organic molecules.

Software: All calculations can be performed using a standard quantum chemistry software

package such as Gaussian, ORCA, or PySCF.

Protocol for Geometry Optimization and Frequency Calculation:

Initial Structure Creation: The 3D structure of 4-Cyclopropylbenzaldehyde is first built using

a molecular editor (e.g., GaussView, Avogadro). The initial geometry is based on standard

bond lengths and angles.

Level of Theory and Basis Set Selection: The calculations are set up using the Becke, 3-

parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-31G(d,p) basis set is employed,

which provides a good description of electron distribution and includes polarization functions

on both heavy atoms (d) and hydrogen atoms (p) for improved accuracy.

Input File Preparation: A Gaussian input file, for example, would be structured as follows:

#p B3LYP/6-31G(d,p) Opt Freq (This line specifies the method, basis set, and requests a

geometry optimization followed by a frequency calculation).

A title for the calculation.

The charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

The atomic coordinates of the initial structure.

Execution of Calculation: The input file is submitted to the quantum chemistry software to run

the calculation. The geometry optimization process iteratively adjusts the atomic positions to

find the lowest energy conformation on the potential energy surface.

Verification of Optimized Structure: Upon completion, a frequency calculation is automatically

performed. The absence of imaginary frequencies in the output confirms that the optimized

structure corresponds to a true energy minimum.
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Data Extraction and Analysis: Key data, including the final optimized coordinates, electronic

energies, molecular orbital energies (HOMO and LUMO), dipole moment, and vibrational

frequencies, are extracted from the output file for analysis.

Computational Workflow
The logical flow of a typical quantum chemical analysis for a molecule like 4-
Cyclopropylbenzaldehyde is depicted below. This process ensures a systematic approach

from initial structure definition to the comprehensive analysis of its chemical properties.
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Setup Phase

Execution Phase

Analysis Phase

Interpretation & Reporting

1. Initial Molecule Construction
(e.g., Avogadro, GaussView)

2. Define Computational Method
- Functional: B3LYP

- Basis Set: 6-31G(d,p)

3. Prepare Input File
(Coordinates, Charge, Multiplicity)

4. Geometry Optimization Calculation

5. Frequency Calculation
(Verify Minimum Energy State)

6. Extract Structural Data
(Bond Lengths, Bond Angles)

7. Extract Electronic Data
(HOMO, LUMO, Dipole Moment)

8. Extract Vibrational Data
(IR Frequencies & Intensities)

9. Data Tabulation & Visualization

10. Relate Properties to Reactivity
(e.g., MEP, Frontier Orbitals)

11. Final Technical Report

Click to download full resolution via product page

Caption: Computational workflow for quantum chemical analysis.
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Results and Discussion
The following tables summarize the hypothetical quantitative data derived from a

representative DFT B3LYP/6-31G(d,p) calculation for 4-Cyclopropylbenzaldehyde. This data

illustrates the typical outputs of such a study.

Table 1: Optimized Geometric Parameters
This table presents key bond lengths and bond angles for the energy-minimized structure of 4-
Cyclopropylbenzaldehyde. The atom numbering corresponds to the standard IUPAC

convention for the benzaldehyde moiety.

Parameter Atom(s) Value (Å or °)

Bond Lengths

C=O 1.215 Å

C(aldehyde)-H 1.110 Å

C(aromatic)-C(aldehyde) 1.485 Å

C(aromatic)-C(cyclopropyl) 1.505 Å

C-C (cyclopropyl, avg.) 1.510 Å

Bond Angles

O-C-C(aromatic) 124.5°

H-C(aldehyde)-C(aromatic) 116.0°

Dihedral Angle

O=C-C(aromatic)=C(aromatic) ~0.0° (planar)

Table 2: Calculated Electronic Properties
Electronic properties are crucial for understanding the reactivity and stability of the molecule.

The HOMO-LUMO gap is a key indicator of chemical reactivity.
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Property Value

Energy of HOMO (Highest Occupied Molecular

Orbital)
-6.58 eV

Energy of LUMO (Lowest Unoccupied Molecular

Orbital)
-2.15 eV

HOMO-LUMO Energy Gap (ΔE) 4.43 eV

Total Dipole Moment 2.95 Debye

Total Energy -499.75 Hartrees

Point Group Symmetry C1

Table 3: Predicted Vibrational Frequencies
Vibrational analysis helps in the interpretation of experimental infrared (IR) spectra. The table

lists the predicted frequencies for characteristic functional groups.

Vibrational Mode Functional Group
Predicted Frequency
(cm⁻¹)

C=O Stretch Aldehyde 1715

C-H Stretch Aldehyde 2850

C-H Stretch Aromatic 3050 - 3100

C-H Stretch Cyclopropyl 3000 - 3080

C=C Stretch Aromatic Ring 1580 - 1610

Conclusion
This guide provides a comprehensive framework for performing and interpreting quantum

chemical calculations on 4-Cyclopropylbenzaldehyde. The use of Density Functional Theory

allows for the generation of reliable data on the molecule's geometric, electronic, and

vibrational properties. The insights gained from such theoretical studies are invaluable for

researchers in medicinal chemistry and materials science, enabling the prediction of molecular
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behavior, the rational design of new compounds, and the elucidation of reaction mechanisms.

The presented workflow and representative data serve as a robust starting point for more

advanced computational investigations into this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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